molecular formula C21H17N3 B5860445 1,3,4-triphenyl-1H-pyrazol-5-amine

1,3,4-triphenyl-1H-pyrazol-5-amine

Cat. No. B5860445
M. Wt: 311.4 g/mol
InChI Key: BCDRZHGIKDVHJB-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-1H-pyrazol-5-amine, also known as TP5A, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. TP5A is a heterocyclic compound that belongs to the pyrazole family of compounds. It has a molecular formula of C21H16N2 and a molecular weight of 296.37 g/mol.

Scientific Research Applications

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

1,3,4-Triphenyl-1H-pyrazol-5-amine plays a significant role in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Ghaedi et al. (2015) and (2016) reported an efficient synthesis process involving the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This synthesis is crucial for creating new N-fused heterocyclic products with good yields (Ghaedi et al., 2015), (Ghaedi et al., 2016).

Inhibition of Amine Oxidases

1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazole derivatives, a related compound, were synthesized and evaluated for their inhibition of monoamine oxidases and bovine serum amine oxidases. These compounds demonstrated promising inhibitory activity and are considered part of the third generation of monoamine oxidase inhibitors, which act in a reversible manner. This application is significant in understanding the role of substituted phenyl rings in the inhibition process (Manna et al., 1998).

Development of Nonlinear Optical Chromophores

Shelkovnikov et al. (2019) explored the use of this compound derivatives in the development of donor–acceptor dyes as potential chromophores for nonlinear electro-optics. This research highlights its application in creating new formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles, contributing significantly to the field of optical materials (Shelkovnikov et al., 2019).

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxamide Derivatives

Shaabani et al. (2009) developed a one-pot reaction involving 1,3-diphenyl-1H-pyrazol-5-amine for producing pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. This method offers an efficient way to create a new class of fully substituted derivatives under mild conditions, which has implications in pharmaceutical and chemical research (Shaabani et al., 2009).

Palladium-Catalyzed Asymmetric Allylic Amination

Togni et al. (1996) demonstrated the use of 1,3-diphenyl-1H-pyrazol-5-amine in palladium-catalyzed asymmetric allylic amination. This process involves chiral ferrocenyl pyrazole ligands, indicating its utility in stereocontrolled synthesis and catalysis (Togni et al., 1996).

properties

IUPAC Name

2,4,5-triphenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c22-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-24(21)18-14-8-3-9-15-18/h1-15H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDRZHGIKDVHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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